(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
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Overview
Description
(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridine.
Alkylation: The 5-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine chain.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolution agents is crucial to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the development of therapeutic agents targeting specific biological pathways.
Industry:
Material Science: Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
- (2S)-2-Methyl-3-(5-ethylpyridin-3-yl)propan-1-amine
- (2S)-2-Methyl-3-(5-methylpyridin-2-yl)propan-1-amine
- (2S)-2-Methyl-3-(4-methylpyridin-3-yl)propan-1-amine
Uniqueness:
- Structural Differences: The position and type of substituents on the pyridine ring differentiate (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine from similar compounds.
- Biological Activity: The specific arrangement of atoms and functional groups can lead to unique interactions with biological targets, resulting in distinct pharmacological profiles.
Properties
IUPAC Name |
(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWXKYDXAHHAH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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